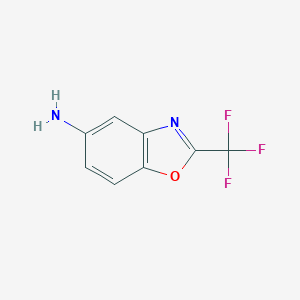

2-(Trifluoromethyl)-1,3-benzoxazol-5-amine

Overview

Description

2-(Trifluoromethyl)-1,3-benzoxazol-5-amine is a heterocyclic compound featuring a benzoxazole core substituted with a trifluoromethyl (-CF₃) group at position 2 and an amine (-NH₂) at position 3. Benzoxazoles are aromatic systems containing oxygen and nitrogen, known for their stability and versatility in medicinal chemistry. The trifluoromethyl group enhances lipophilicity, metabolic resistance, and electronic properties, making this compound a candidate for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-1,3-benzoxazol-5-amine typically involves the condensation of 2-amino-5-trifluoromethylphenol with a suitable carbonyl compound. One common method is the cyclization of 2-amino-5-trifluoromethylphenol with formic acid or formamide under acidic conditions to form the benzoxazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 2-(Trifluoromethyl)-1,3-benzoxazol-5-amine typically involves the condensation of 2-amino-5-trifluoromethylphenol with carbonyl compounds. Common methods include cyclization reactions under acidic conditions, often using formic acid or formamide as solvents. This compound can be produced in high yields through optimized reaction conditions, such as temperature control and the use of catalysts in continuous flow reactors.

Scientific Research Applications

1. Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. It is utilized in the development of novel chemical entities owing to its reactive trifluoromethyl group.

- Coordination Chemistry : It acts as a ligand in coordination complexes, which are important for catalysis and material science applications.

2. Biological Activity

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential as a new antimicrobial agent .

- Anticancer Potential : Studies have demonstrated that this compound can reduce cell viability in several cancer cell lines, indicating its potential role as a lead structure for developing anticancer therapies. The trifluoromethyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

3. Pharmaceutical Applications

- Drug Development : Ongoing research is exploring its utility as an active pharmaceutical ingredient (API) or an intermediate in drug synthesis. Its favorable pharmacokinetic properties make it a candidate for further development in therapeutic applications .

- Antiprotozoal Activity : In silico studies have suggested that derivatives of benzoxazole compounds, including this compound, may possess antimalarial and antileishmanial activities .

Antimicrobial Efficacy Study

A study conducted by Halilovic et al. evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The results indicated that this compound demonstrated superior activity against Sarcina lutea compared to other derivatives due to its enhanced lipophilicity attributed to the trifluoromethyl group .

Anticancer Research

In another investigation focusing on anticancer properties, treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines. The findings suggest that this compound could serve as a promising scaffold for developing new anticancer agents .

Summary Table of Applications

| Field | Application | Findings/Remarks |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in synthesizing complex molecules and coordination complexes |

| Biology | Antimicrobial activity | Effective against multiple bacterial strains |

| Medicine | Drug development | Potential API with favorable pharmacokinetic properties |

| Anticancer Research | Cell viability reduction | Significant impact on various cancer cell lines |

| Antiprotozoal Activity | In silico studies indicate potential efficacy | Promising candidates for antimalarial and antileishmanial drugs |

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzoxazole Derivatives with Varied Substituents

Key Compounds :

Analysis :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (-CF₃) in the target compound is strongly electron-withdrawing, enhancing electrophilic character compared to electron-donating groups like methoxy (-OCH₃) in or ethylphenyl in . This affects binding interactions in biological targets .

- Pharmacokinetics : H-014 () was optimized for drug-likeness using SwissADME, suggesting that substituents like 4-methylpiperazine improve solubility and target affinity. The trifluoromethyl group may similarly enhance metabolic stability .

Heterocyclic Variants with Similar Substituents

Key Compounds :

Analysis :

- Heterocycle Influence : Replacing benzoxazole with thiadiazole () or isoxazole () alters ring electronics and hydrogen-bonding capacity. Thiadiazoles, with sulfur, may improve membrane permeability but reduce metabolic stability compared to benzoxazoles .

- Synthetic Efficiency : Benzothiazole derivatives () achieve high yields (82–97%) in triazole formation, suggesting that benzoxazole analogs could benefit from similar methodologies .

Role of the Trifluoromethyl Group

The -CF₃ group is a critical feature in the target compound and its analogs:

- Lipophilicity: Compounds like 2-(Furan-2-yl)-7-(4-(trifluoromethyl)phenyl)-1,3-benzoxazol-5-amine () exhibit enhanced logP values, favoring blood-brain barrier penetration in adenosine A2A receptor antagonism .

- Metabolic Resistance : The -CF₃ group reduces oxidative metabolism, as seen in Ceapin-A9 (), where it stabilizes the pyrazole ring against degradation .

- Electrophilic Reactivity : In 3-(2-(Trifluoromethyl)phenyl)-1H-indazol-5-amine (), the -CF₃ group directs electrophilic substitution, influencing binding to kinase targets .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated from molecular formula C₈H₅F₃N₂O.

Biological Activity

2-(Trifluoromethyl)-1,3-benzoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethyl group attached to a benzoxazole ring. This structural feature enhances its lipophilicity and may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The compound's activity is often attributed to its ability to interact with specific molecular targets within cells.

Antimicrobial Activity

Studies have shown that derivatives of benzoxazole compounds, including this compound, possess notable antimicrobial properties. A study by Halilovic et al. demonstrated that benzoxazole derivatives exhibit significant activity against a range of bacteria such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12.5 µg/mL |

| Staphylococcus aureus | 6.25 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication .

- Modulation of Inflammatory Pathways : Similar compounds have demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

Case Study 1: Antitrypanosomal Activity

A study investigated the compound's efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The results indicated promising activity with an EC50 value significantly lower than that of standard treatments .

Case Study 2: Anticancer Potential

Research focused on the cytotoxic effects of benzoxazole derivatives on cancer cell lines revealed that this compound exhibited selective cytotoxicity against certain cancer types while sparing normal cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability, although further research is needed to elucidate its pharmacokinetic profile fully.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(trifluoromethyl)-1,3-benzoxazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-amino-2-hydroxybenzoic acid derivatives with trifluoromethyl-containing reagents. Key steps involve:

- Coupling Reactions : Use of trifluoromethylation agents (e.g., CF₃I or CF₃Cu) under Pd-catalyzed conditions to introduce the trifluoromethyl group .

- Cyclization : Acid-mediated cyclization of intermediates to form the benzoxazole ring. Solvent choice (e.g., DMF or THF) and temperature (80–120°C) critically affect reaction efficiency .

- Purification : Recrystallization from diethyl ether or ethanol yields pure product (~30–80% yield depending on substituents) .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on:

- X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths (e.g., C–F: ~1.33 Å) and dihedral angles, resolving ambiguities in substituent positioning .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons resonate at δ 7.2–8.1 ppm; CF₃ groups show characteristic ¹⁹F NMR signals near δ -60 ppm .

- LC-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 229) confirm molecular weight .

Q. What biological targets are associated with this compound, and how are binding assays designed?

- Methodological Answer : The benzoxazole scaffold is explored for adenosine A₂A receptor antagonism. Assays include:

- Radioligand Displacement : Competitive binding using [³H]ZM241385 to measure IC₅₀ values.

- Functional Assays : cAMP inhibition in HEK293 cells transfected with A₂A receptors. Dose-response curves (0.1–10 µM) quantify efficacy .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with sterically hindered substituents?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and improves yields by 15–20% via enhanced kinetics .

- Catalyst Optimization : Pd(OAc)₂ with Xantphos ligand enhances trifluoromethylation efficiency for bulky aryl groups .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize transition states in cyclization steps .

Q. How to resolve contradictions in spectral data (e.g., NMR splitting patterns vs. crystallographic symmetry)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes static vs. dynamic disorder. For example, rotational barriers of CF₃ groups may cause splitting at low temperatures .

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate conformational preferences .

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model overlapping electron densities in X-ray data .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- LogP Modulation : Introduce hydrophilic groups (e.g., –OH or –NH₂) to reduce LogP from ~3.5 to <2, improving aqueous solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., benzylic C–H oxidation). Deuterium incorporation at labile sites extends half-life .

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)7-13-5-3-4(12)1-2-6(5)14-7/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWWHTTZBXDGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122139-97-3 | |

| Record name | 2-(trifluoromethyl)-1,3-benzoxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.